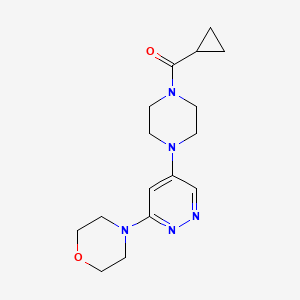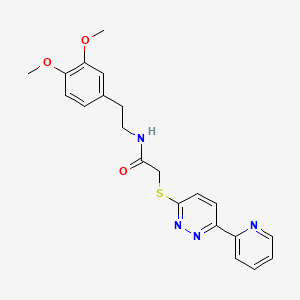
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound that has gained attention in scientific research due to its potential in various fields.
Aplicaciones Científicas De Investigación
Biological Activity and Potential Applications
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide and its analogs have been a point of interest in scientific research due to their structural complexity and potential biological activity. Some compounds with similar structures have been synthesized and evaluated for potential carcinogenicity, showcasing their biological relevance. For instance, thiophene analogs of benzidine and 4-aminobiphenyl have been synthesized and evaluated in vitro, revealing that compounds like N-(5-phenylthiophen-2-yl)acetamide exhibit profiles consistent with potential carcinogenicity (Ashby et al., 1978).
Involvement in Organic Synthesis and Medicinal Applications
Further, the compound's structural relation to heterocyclic N-oxide molecules highlights its significance in organic synthesis and medicinal applications. Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are known for their versatility as synthetic intermediates and their biological importance, being vital in areas like metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (Li et al., 2019).
Importance in Chemosensing and Medicinal Chemistry
Additionally, the chemical structure's relation to pyridine derivatives emphasizes the importance of these compounds in medicinal chemistry and chemosensing applications. Pyridine derivatives have been reported to exhibit various biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Furthermore, they have high affinity for various ions and neutral species, making them effective chemosensors for different species detection (Abu-Taweel et al., 2022).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-18-8-6-15(13-19(18)28-2)10-12-23-20(26)14-29-21-9-7-17(24-25-21)16-5-3-4-11-22-16/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCDWFNIZOPDCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide](/img/structure/B2380205.png)
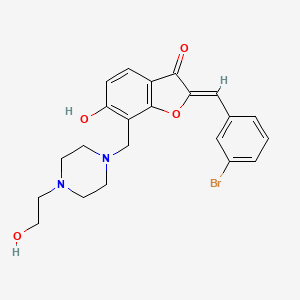
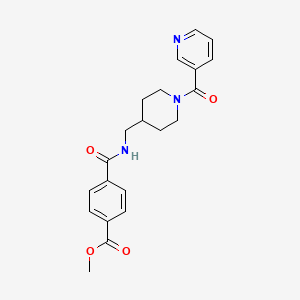
![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2380210.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)
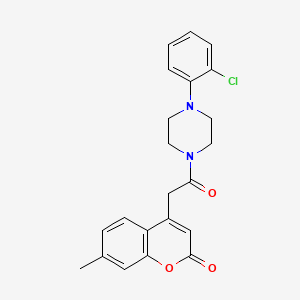
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2380214.png)
![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)

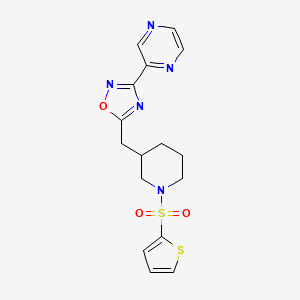
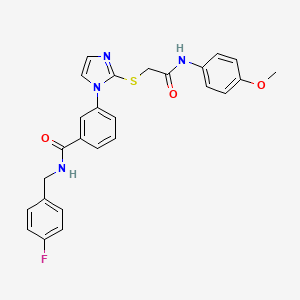
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)
